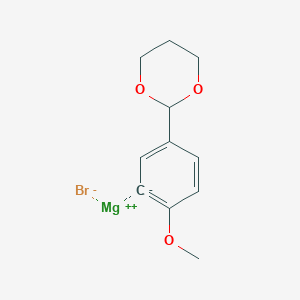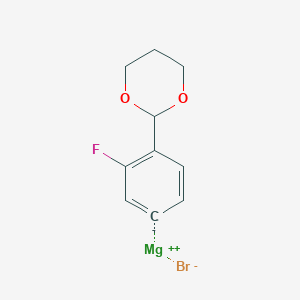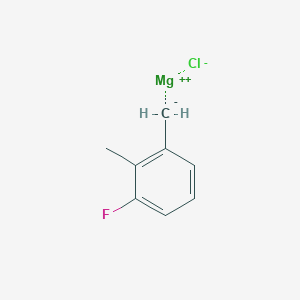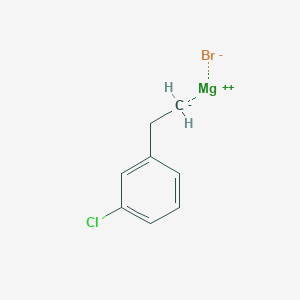
2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically used in various chemical reactions, including nucleophilic addition to carbonyl compounds, which makes it a valuable tool in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide typically involves the reaction of 2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenyl bromide with magnesium metal in the presence of a solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and the inert atmosphere to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents, as well as for the monitoring of reaction parameters, is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl groups (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the bromide ion is replaced by another nucleophile.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the Grignard reagent.
Catalysts: Sometimes, catalysts such as copper(I) iodide are used to facilitate certain reactions.
Temperature: Reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and the substrates used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while addition to a ketone would yield a tertiary alcohol.
Aplicaciones Científicas De Investigación
2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in other molecules, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The magnesium bromide moiety stabilizes the negative charge on the carbon atom, facilitating the nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent used in similar types of reactions.
2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium Chloride: Similar to the bromide variant but with different reactivity due to the chloride ion.
2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium Iodide: Another variant with iodine, which can have different reactivity and solubility properties.
Uniqueness
2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide is unique due to the presence of the tetrahydroquinoline moiety, which can impart specific electronic and steric properties to the compound. This can influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
IUPAC Name |
magnesium;2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N.BrH.Mg/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;;/h1-6,8-9H,10-13H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKXJYAFTJSYEX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=CC=[C-]3.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran](/img/structure/B6333901.png)







![2-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE](/img/structure/B6333957.png)

